5-Hydroxy-3,3-dimethylisoindolin-1-one

Description

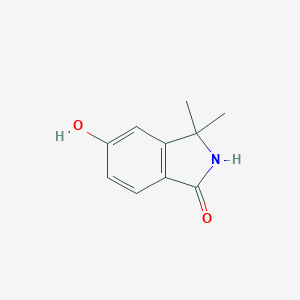

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-3,3-dimethyl-2H-isoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-10(2)8-5-6(12)3-4-7(8)9(13)11-10/h3-5,12H,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVCRIHYVGXINBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)O)C(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90444651 | |

| Record name | 5-Hydroxy-3,3-dimethylisoindolin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184906-31-8 | |

| Record name | 5-Hydroxy-3,3-dimethylisoindolin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activities and Pharmacological Potential of 5 Hydroxy 3,3 Dimethylisoindolin 1 One

Anticancer Research Applications

There is no available scientific literature detailing the investigation of 5-Hydroxy-3,3-dimethylisoindolin-1-one for any anticancer applications.

Inhibition of Cancer Cell Proliferation (e.g., HT-29, Jurkat cell lines)

No studies were found that assessed the effect of This compound on the proliferation of cancer cell lines, including HT-29 and Jurkat cells.

Induction of Cell Cycle Arrest (e.g., G2/M Phase)

There is no documented research on the ability of This compound to induce cell cycle arrest in any phase, including the G2/M phase.

Neurobiological and Neuroprotective Investigations

A search of scientific databases yielded no studies or reports on the neurobiological or neuroprotective properties of This compound .

Antimicrobial Efficacy and Biofilm Inhibition Studies

There is no available research on the antimicrobial or biofilm-inhibiting properties of This compound .

Antibacterial Activities against Specific Bacterial Strains (e.g., E. coli, Bacillus subtilis, S. aureus)

No data exists on the antibacterial activity of This compound against specific bacterial strains such as Escherichia coli, Bacillus subtilis, or Staphylococcus aureus.

Potential Antifungal and Antiviral Research

The isoindolinone structural framework is a subject of investigation for its potential antimicrobial properties. researchgate.net Research into isoindolinone derivatives has shown a range of antifungal and antiviral activities. researchgate.netjmchemsci.com

In terms of antifungal potential, studies have evaluated isoindolinone derivatives against various fungal strains. One study synthesized novel isoindoline-2-yl putrescines and tested their efficacy against plant fungal pathogens. nih.gov While not showing significant inhibition of mycelial growth on agar (B569324) plates at lower concentrations, at 100 μg mL-1, these derivatives demonstrated noteworthy in vivo effectiveness in reducing Botrytis cinerea infection. nih.gov Specifically, one derivative, ISP3, showed curative and protective activities of 91.9% and 92.6%, respectively. nih.gov Another study assessing various isoindolinone derivatives found that their antimicrobial activity was broad-spectrum, with one derivative exhibiting potent effects against both bacteria and the fungi Candida albicans and Yarrowia lipolytica, an effect attributed to a cyclohexanol (B46403) group in its structure. nih.gov

Regarding antiviral research, the isoindole scaffold and its derivatives are recognized for their wide range of biological activities and have been the focus of developing new antiviral agents. researchgate.netjmchemsci.comjmchemsci.com A review of the field highlights that modifying the isoindole ring through linkage, fusion, or substitution with other chemical groups has led to effective antiviral compounds with diverse mechanisms of action. jmchemsci.comjmchemsci.com For instance, a series of 2-aryl-isoindolin-1-one compounds were designed and showed significant in vitro antiviral activity against multiple clinical isolates of EV-A71, with some compounds exhibiting potent and broad activity. jmchemsci.com Other research on isoquinolone derivatives, a related class of compounds, identified inhibitors of influenza A and B viruses that target viral polymerase activity. nih.gov

Antidiabetic Research Perspectives

The isoindoline-1,3-dione nucleus is a core component of many bioactive compounds and has shown potential as an antihyperglycemic agent. ekb.eg This has prompted research into isoindolinone derivatives as potential treatments for type 2 diabetes. zsmu.edu.uamdpi.com A key strategy involves designing compounds that are structurally similar to existing antidiabetic drugs, such as meglitinides, to target pathways involved in glucose regulation. zsmu.edu.ua

One area of focus is the development of isoindoline-1,3-dione analogues that incorporate aryl sulfonylurea moieties, which are known for their antihyperglycemic effects. ekb.eg Another approach involves synthesizing pyridine (B92270) derivatives from 2-(4-acetylphenyl)isoindoline-1,3-dione, which have been evaluated for their ability to inhibit α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. mdpi.com In one study, a pyridine derivative, compound 7d, demonstrated significant dual inhibitory activity against both α-glucosidase and α-amylase, in addition to showing notable antioxidant properties. mdpi.com These findings suggest that the isoindolinone scaffold is a promising starting point for developing novel antidiabetic therapeutics. mdpi.com

Enzyme Inhibition Studies

Urease Inhibitory Activity and Comparative Potency

Isoindolin-1-one (B1195906) derivatives have been designed and evaluated as inhibitors of urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. nih.govnih.gov This enzyme is a target in medicine, particularly for treating infections by urease-producing bacteria like Helicobacter pylori, and in agriculture to reduce nitrogen loss from urea-based fertilizers. nih.govnih.gov

Studies have shown that synthetic isoindolin-1-one derivatives can be potent urease inhibitors, often surpassing the activity of standard inhibitors like thiourea (B124793) and hydroxyurea. nih.govresearchgate.net For example, a series of 2,3-disubstituted isoindolin-1-ones all demonstrated urease inhibitory activity, with one compound (5c) having an IC₅₀ value of 10.07 ± 0.28 µM, making it over twice as potent as thiourea (IC₅₀ = 22.01 ± 0.10 µM). nih.gov Another study on isoindolin-1-ones fused to barbiturates found that all synthesized compounds were significantly more potent than thiourea, with the most active compound (5b) showing an IC₅₀ of 0.82 ± 0.03 μM. acs.org The structural analysis from this research indicated that adding a substituted phenyl group to the nitrogen of the isoindolin-1-one enhances its inhibitory activity. acs.org

Comparative Urease Inhibitory Activity

| Compound Class | Most Potent Derivative | IC₅₀ (µM) | Standard (Thiourea) IC₅₀ (µM) |

|---|---|---|---|

| 2,3-Disubstituted isoindolin-1-ones nih.gov | Compound 5c | 10.07 ± 0.28 | 22.01 ± 0.10 |

| Isoindolin-1-ones fused to barbiturates acs.org | Compound 5b | 0.82 ± 0.03 | ~22 |

| 6-Chloro-3-oxindole derivatives epa.gov | Compound 6 | 13.34 ± 1.75 | 21.1 ± 0.11 |

IC₅₀ (half-maximal inhibitory concentration) indicates the concentration of a substance needed to inhibit a biological process by half. A lower value indicates higher potency.

Anticholinesterase Activity

Derivatives of isoindoline-1,3-dione have been extensively investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine. nih.govsemanticscholar.org Inhibition of these enzymes is a primary strategy for treating the symptoms of Alzheimer's disease. nih.govnih.gov

The isoindoline-1,3-dione structure serves as a valuable scaffold for designing these inhibitors. nih.govnih.gov Research has focused on creating hybrid compounds that target different sites on the cholinesterase enzymes. For example, some designs use an N-benzylamine group to interact with the catalytic site and the isoindoline-1,3-dione portion to bind to the peripheral anionic site of AChE. nih.gov In one study, this approach led to the identification of a compound (3b) that was a potent and selective inhibitor of human AChE with an IC₅₀ value of 0.361 μM. nih.gov Other research has produced derivatives with even greater potency; a 2-chlorobenzyl derivative of indolinone (3c) was found to be approximately 32 times more potent than the standard drug donepezil (B133215) against AChE. ssu.ac.ir The inhibitory activity is highly dependent on the specific chemical groups attached to the core structure. semanticscholar.orgnih.gov

Exploration of Other Enzyme Targets (e.g., PARP-1, Histone Deacetylase)

The versatile isoindolinone scaffold has been explored as an inhibitor for several other key enzyme targets in therapeutic research. researchgate.netnih.gov

PARP-1 (Poly(ADP-ribose) polymerase-1): PARP-1 is a crucial enzyme in the DNA repair process, and its inhibition is a validated strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways like BRCA1/2 mutations. nih.gov The isoindolinone carboxamide structure is a valuable series of PARP-1 inhibitors currently in preclinical development. nih.govacs.org Researchers have successfully designed potent and selective PARP-1 inhibitors based on this scaffold, with some compounds showing single-digit nanomolar potency in both biochemical and cellular assays. nih.govnih.gov

Histone Deacetylase (HDAC): HDACs are enzymes that play a critical role in regulating gene expression, and their inhibition is a promising approach for cancer treatment. bohrium.comnih.govnih.gov The isoindolinone skeleton is a key structural feature in many novel HDAC inhibitors. researchgate.netbohrium.com By adding different chemical linkers and zinc-binding groups to the isoindolinone core, scientists have developed compounds with potent HDAC inhibitory activity. bohrium.comnih.gov For instance, several derivatives demonstrated nanomolar IC₅₀ values against HDAC1, with some showing better antiproliferative activity against cancer cell lines than an approved drug. researchgate.netbohrium.comnih.gov Further studies have focused on developing isoform-selective HDAC inhibitors, such as those targeting HDAC8, which is implicated in neuroblastoma. ucl.ac.uk

Immunomodulatory and Anti-inflammatory Research (e.g., TNFα-Inhibitory)

The isoindolinone scaffold is a cornerstone in the development of compounds with immunomodulatory and anti-inflammatory properties, largely due to its ability to inhibit Tumor Necrosis Factor-alpha (TNF-α). nih.govnih.gov TNF-α is a key pro-inflammatory cytokine, and blocking its activity is a successful therapeutic strategy for a range of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. mdpi.comfrontiersin.org

Research has focused on synthesizing and evaluating isoindolinone derivatives for their ability to inhibit TNF-α production. nih.govnih.gov Studies have shown that specific substitutions on the isoindolinone ring are critical for potency. For example, one study found that the 6-amino substituted derivative of 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone was the most potent inhibitor of TNF-α production in their series. nih.gov This line of research has led to the discovery of potent small molecule TNF inhibitors that are orally available, offering a potential alternative to biologic drugs. frontiersin.org These molecules work by stabilizing an inactive form of the soluble TNF trimer, thereby preventing it from signaling and causing inflammation. frontiersin.org

Central Nervous System Activity Research

Research into the effects of this compound on the central nervous system is a developing field. Investigations have been proposed to explore its potential across several activities, though specific data on this particular compound remains limited. Broader studies on the isoindolinone structural class provide context for its potential areas of interest.

Currently, there is a lack of specific published research detailing the anxiolytic (anti-anxiety) or anticonvulsant properties of this compound.

However, the broader class of isoindolinone derivatives has been a subject of interest in this area. For instance, studies on various N-substituted isoindoline-1,3-dione derivatives have shown that some possess the ability to protect against seizures induced by pentylenetetrazol (PTZ) in animal models. brieflands.comnih.gov Certain synthesized derivatives of isoindoline-1,3-dione have been identified as promising prototypes for anticonvulsant drug discovery, demonstrating protective effects such as increased seizure latency and reduced seizure duration in preclinical tests. benthamdirect.combenthamdirect.combenthamscience.com The mechanism for some of these related compounds is thought to involve interaction with voltage-gated sodium channels or GABA-A receptors. brieflands.combenthamdirect.com Additionally, research into structurally related brieflands.combenthamdirect.comdiazaheterofused isoindolol derivatives has identified compounds with anxiolytic-like effects in mice, as evaluated by the elevated plus-maze test. nih.gov

Specific investigations into the hypnotic (sleep-inducing) or antidepressant activities of this compound have not been reported in the available scientific literature.

Research into the larger family of isoindoline (B1297411) derivatives has shown potential in these areas. A series of synthesized isoindoline derivatives demonstrated significant antidepressant activity in forced swimming and tail suspension tests in mice, with the proposed mechanism involving the elevation of 5-HT (serotonin) levels in the brain. researchgate.net Some of these derivatives were designed as potential dual 5-HT and norepinephrine (B1679862) (NE) reuptake inhibitors. nih.gov In the context of hypnotic effects, other heterocyclic structures, such as isatin (B1672199) derivatives, have been shown to potentiate pentobarbital-induced sleep, an effect potentially mediated through GABA receptors or the µ-opioid pathway. mdpi.com

There is no available data from studies investigating the binding affinity of this compound for dopamine (B1211576) receptors. Research in this specific area for this compound has yet to be published.

Antiangiogenic Properties

Specific studies to determine the antiangiogenic (inhibition of new blood vessel formation) properties of this compound are not present in the current body of scientific literature.

General research indicates that the isoindolinone scaffold is of interest for its potential biological activities, which can include antitumor effects. doaj.org The inhibition of angiogenesis is a key mechanism in controlling tumor growth. Research on other molecular classes, such as benzo[g]quinazoline (B13665071) derivatives and homoisoflavonoids, has identified compounds with potent antiangiogenic properties, often acting through the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2). nih.govmdpi.com

MDM2-p53 Inhibitory Activity

There is no published research specifically evaluating the capacity of this compound to inhibit the MDM2-p53 protein-protein interaction. This interaction is a key target in oncology, as its inhibition can reactivate the tumor suppressor protein p53. While various small molecules are being investigated for this mechanism, data on this specific isoindolinone derivative is absent.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 5 Hydroxy 3,3 Dimethylisoindolin 1 One

Impact of the Hydroxyl Group at Position 5 on Biological Efficacy

The presence and position of a hydroxyl group on an aromatic ring can significantly influence a molecule's biological efficacy through various mechanisms, including hydrogen bonding, electronic effects, and metabolic pathways. In the context of heterocyclic compounds, a hydroxyl group at position 5 can drastically alter the molecule's interaction with biological targets.

Research on structurally related quinoline derivatives has shown that the introduction of a 4-hydroxy group can enhance the affinity for 5-HT3 receptors. nih.gov Similarly, in quinolone antibacterials, a 5-hydroxy or 5-amino group has been shown to modulate the structure-activity relationship, with its effect being highly dependent on other substituents on the molecule. nih.gov For 5-Hydroxy-3,3-dimethylisoindolin-1-one, the hydroxyl group at the C5 position is expected to:

Form Hydrogen Bonds: The hydroxyl group can act as both a hydrogen bond donor and acceptor, allowing for specific interactions with amino acid residues in a receptor's binding pocket. This can lead to increased binding affinity and selectivity.

Influence Electronic Properties: As an electron-donating group, the hydroxyl substituent can increase the electron density of the aromatic ring, which may affect its interaction with biological targets and its metabolic stability.

Serve as a Point for Metabolism: The hydroxyl group can be a site for phase II metabolism, such as glucuronidation or sulfation, which can impact the compound's pharmacokinetic profile.

Studies on phenolic acids have demonstrated that the presence of phenolic hydroxyl groups significantly enhances antioxidant activity. nih.gov This suggests that the 5-hydroxy group in the isoindolinone structure could contribute to potential antioxidant properties by facilitating hydrogen atom transfer to scavenge free radicals. nih.gov

Influence of Geminal Dimethyl Substitution at Position 3 on Molecular Recognition and Activity

The geminal dimethyl group at the C3 position is a key structural feature that imparts several important properties to the molecule, a phenomenon often referred to as the Thorpe-Ingold effect or gem-dimethyl effect. wikipedia.org This effect has been widely utilized in medicinal chemistry to enhance the biological activity and pharmacokinetic properties of drug candidates. researchgate.netnih.gov

Key impacts of the gem-dimethyl substitution include:

Conformational Restriction: The two methyl groups introduce steric hindrance that restricts the rotational freedom of the molecule. nih.gov This pre-organizes the molecule into a more rigid conformation that may be more favorable for binding to a specific biological target, thus reducing the entropic penalty of binding. researchgate.netnih.gov

Increased Lipophilicity: The addition of two methyl groups increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile.

Metabolic Stability: The quaternary carbon at the C3 position blocks potential sites of metabolic oxidation. researchgate.net In similar structures, replacing a metabolically vulnerable methylene group with a gem-dimethyl group has been shown to prevent cytochrome-mediated oxidation. researchgate.net

Promotion of Cyclization: The gem-dimethyl effect is known to favor ring-closure reactions, which is a principle that can be applied during the synthesis of such compounds. wikipedia.orgucla.edu

The gem-dimethyl moiety can also promote van der Waals interactions within a protein's binding site, further contributing to the molecule's potency and selectivity. researchgate.net

Comparative Analysis with Structurally Related Isoindolinone and Indolinone Derivatives

To better understand the unique properties of this compound, it is useful to compare it with related heterocyclic scaffolds and derivatives.

Isoindolin-1-one (B1195906) and indolin-2-one are structural isomers, and this subtle difference in the placement of the carbonyl group and nitrogen atom leads to distinct chemical and biological properties.

Isoindolin-1-one: This scaffold is a benzo-fused γ-lactam. nih.gov It is found in numerous natural products and has been explored for a wide array of therapeutic applications. nih.govnih.gov

Indolin-2-one: This scaffold is a core component of many kinase inhibitors, including the well-known anticancer drug Sunitinib. The indolin-2-one framework is valued for its favorable pharmacokinetic properties and synthetic accessibility. mdpi.com

While both scaffolds are privileged structures in medicinal chemistry, the specific arrangement of atoms in the five-membered ring dictates the possible substitution patterns and the three-dimensional shape of the molecule, leading to different target specificities. The hybridization of these scaffolds with other pharmacophores is a common strategy to develop novel therapeutic agents. mdpi.com

| Feature | Isoindolin-1-one | Indolin-2-one |

|---|---|---|

| Core Structure | Benzo-fused γ-lactam | Isomeric benzo-fused γ-lactam |

| Key Therapeutic Area | Anticancer, antiviral, antimicrobial nih.govnih.gov | Kinase inhibition (e.g., VEGFR-2), anticancer mdpi.com |

| Notable Examples | Chlortalidone (antihypertensive) nih.gov | Sunitinib (anticancer) mdpi.com |

The substitution of a hydroxyl group with a methoxy (B1213986) group at the same position is a common modification in medicinal chemistry to probe the importance of hydrogen bonding and to alter pharmacokinetic properties.

Hydrogen Bonding: A hydroxyl group can act as a hydrogen bond donor, whereas a methoxy group can only act as a hydrogen bond acceptor. This difference can be critical for receptor binding. If a compound's activity is significantly reduced upon methylation of the hydroxyl group, it often indicates that the hydrogen-donating capability is crucial for its mechanism of action.

Lipophilicity and Metabolism: Converting a hydroxyl group to a methoxy group increases the molecule's lipophilicity and can block metabolic conjugation at that site, potentially leading to a longer half-life.

Electronic Effects: Both hydroxyl and methoxy groups are electron-donating, but they differ in their inductive and resonance effects, which can subtly alter the electronic properties of the aromatic ring.

Studies on phenolic acids have shown that both methoxy and phenolic hydroxyl groups enhance antioxidant activity, with the number and position of these groups being critical factors. nih.gov In some cases, increasing the number of methoxy groups leads to higher antioxidant activity. nih.gov

The biological activity of the isoindolinone scaffold is highly tunable through the introduction of various substituents on both the aromatic ring and the lactam nitrogen.

Aromatic Ring Substituents: Electron-donating or electron-withdrawing groups on the benzene (B151609) ring can significantly alter the electronic distribution of the molecule, affecting its binding properties and reactivity. researchgate.net For instance, in a series of indolin-2-one derivatives targeting VEGFR-2, the presence of a bromine atom at position 5 enhanced efficacy compared to a methoxy group at the same position. mdpi.com

Nitrogen Atom Substituents: The substituent on the nitrogen atom can have a profound impact on the molecule's properties. Modifications at this position can influence solubility, cell permeability, and target engagement. nih.gov Studies have shown that introducing different groups, such as alkyl, aryl, or heterocyclic moieties, can lead to a wide range of biological activities, including anticancer, antimicrobial, and antioxidant effects. nih.govnih.gov For example, in one study, an isoindolinone derivative with a cyclohexanol (B46403) group on the nitrogen exhibited the highest antioxidant activity. nih.gov

Conformational Analysis and its Correlation with Receptor Binding and Biological Function

The three-dimensional conformation of a molecule is paramount for its ability to bind to a biological target. mdpi.com Conformational analysis of this compound would likely reveal that the heterocyclic ring adopts a non-planar conformation, such as a half-chair or envelope form. nih.gov

The gem-dimethyl group at C3 plays a crucial role in restricting the conformational flexibility of this ring. nih.gov This pre-organization into a limited set of low-energy conformers can be advantageous for receptor binding, as less energy is required to adopt the bioactive conformation. researchgate.netnih.gov

Computational modeling and experimental techniques like 2D NMR spectroscopy (e.g., NOESY) can be employed to determine the predominant conformation in different environments (e.g., in the gas phase or in various solvents). researchgate.netresearchgate.net Understanding the preferred conformation and the energy barriers between different conformers is essential for designing molecules with improved binding affinity and for elucidating the precise interactions with a target receptor. The correlation between a molecule's conformation and its biological function is a cornerstone of rational drug design. mdpi.com

| Structural Feature | Influence on Properties and Activity |

|---|---|

| 5-Hydroxyl Group | - Enables hydrogen bonding with receptors.

|

| 3,3-Gem-Dimethyl Group | - Restricts conformation, potentially favoring a bioactive shape (Thorpe-Ingold effect). wikipedia.org |

| Isoindolin-1-one Scaffold | - Serves as a "privileged" structure in medicinal chemistry with diverse biological activities. nih.gov |

| Substituents on N-atom and Aromatic Ring | - Highly modulate biological efficacy, target specificity, and pharmacokinetics. nih.govnih.gov |

Mechanistic Investigations and Molecular Interactions of 5 Hydroxy 3,3 Dimethylisoindolin 1 One

Elucidation of Specific Molecular Targets and Binding Sites

Research has identified specific enzymes as molecular targets for isoindolin-1-one (B1195906) derivatives. One of the primary targets is urease , an enzyme that catalyzes the hydrolysis of urea (B33335) and is a known factor in the pathogenesis of infections by organisms like Helicobacter pylori. Several studies have shown that isoindolin-1-one derivatives can act as urease inhibitors. nih.gov For instance, a series of 2,3-disubstituted isoindolin-1-ones demonstrated significant urease inhibitory activity, with some derivatives being more potent than standard inhibitors like thiourea (B124793) and hydroxyurea. nih.gov

Another critical molecular target is DNA gyrase , a type II topoisomerase essential for bacterial DNA replication. ekb.eg Its inhibition leads to bacterial cell death, making it an attractive target for antibacterial agents. ekb.eg Molecular docking studies have explored the interaction of related compounds with DNA gyrase, suggesting that the isoindolinone scaffold can bind to this enzyme. researchgate.netnih.gov The structure of DNA gyrase differs significantly between bacteria and humans, which presents an opportunity for selective inhibition with fewer side effects. nih.gov

Computational Approaches for Molecular Interactions

Computational techniques are pivotal in visualizing and understanding the interactions between 5-Hydroxy-3,3-dimethylisoindolin-1-one and its biological targets.

Urease: Molecular docking studies on isoindolin-1-one derivatives have provided insights into their binding modes within the urease active site. nih.gov These in-silico analyses often correlate well with in-vitro inhibitory activities, helping to explain the structure-activity relationships. nih.gov For example, docking studies have shown that specific substitutions on the isoindolin-one core can lead to more potent urease inhibition. nih.gov

DNA Gyrase: Docking simulations have been used to predict the binding of related compounds to the ATP-binding site of the DNA gyrase B subunit. researchgate.netnih.gov These models help in understanding the specific interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the inhibitory effect. researchgate.net Ciprofloxacin, a well-known DNA gyrase inhibitor, is often used as a standard for comparison in these studies. nih.gov

Interactive Table: Molecular Docking Insights

| Target Enzyme | Key Findings from Docking Studies |

| Urease | Isoindolin-1-one derivatives fit within the active site, and their predicted binding energies often align with experimental inhibitory concentrations (IC50 values). nih.gov |

| DNA Gyrase | Related compounds show potential to bind to the ATP-binding site of the GyrB subunit, a common target for antibacterial agents. researchgate.netnih.gov |

Predictive computational models are employed to forecast the binding profile of compounds like this compound across a range of biological receptors. These predictions are based on the molecule's structural and chemical properties. Such in-silico evaluations can help in assessing the compound's potential for off-target effects and in identifying new therapeutic possibilities. For isoindolin-1-one derivatives, these predictions have been part of a broader assessment that also includes ADME (absorption, distribution, metabolism, and excretion) properties to evaluate their drug-likeness. nih.gov

Cellular Pathway Modulation Studies

The isoindolinone scaffold is present in compounds that have been shown to modulate critical cellular pathways, including those involved in cell survival and proliferation.

Apoptosis: Some novel compounds containing related structures have been found to induce apoptosis (programmed cell death) in cancer cell lines. nih.govmdpi.com The mechanism can involve the activation of caspases, which are key proteases in the apoptotic pathway. nih.gov For example, certain pan-caspase inhibitors with related core structures have been shown to suppress apoptosis induced by oxidative stress. mdpi.com

Cell Cycle Progression: Inhibition of key enzymes by compounds with similar structures has been linked to cell cycle arrest. nih.gov For instance, newly synthesized inhibitors of methionine synthase, which have a related chemical scaffold, were found to cause cell cycle arrest at the G1/S phase in HL-60 cells. nih.gov This arrest prevents the cells from entering the DNA synthesis phase, thereby halting their proliferation. nih.gov

The regulation of gene expression is a key mechanism through which compounds can exert anti-inflammatory effects.

iNOS and COX-2 Expression: Inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are enzymes that are upregulated during inflammation and contribute to the production of inflammatory mediators. nih.gov The expression of both iNOS and COX-2 is regulated at the transcriptional level. nih.gov While direct studies on this compound are limited, the broader class of indolinones has been investigated for anti-inflammatory properties, which often involves the downregulation of genes like iNOS and COX-2. Mechanistic studies on other molecules have shown that the expression of COX-2 can be induced by factors like 4-Hydroxy-2-nonenal (HNE) through the stabilization of its mRNA via the p38 MAPK signaling pathway. nih.gov

Interactive Table: Cellular and Gene Regulation Effects

| Cellular Process | Pathway/Gene | Observed Effect of Related Compounds |

| Cell Signaling | Apoptosis | Induction of programmed cell death in cancer cells. nih.gov |

| Cell Signaling | Cell Cycle Progression | Arrest at the G1/S phase, inhibiting cell proliferation. nih.gov |

| Gene Expression | Inflammatory Response | Potential to inhibit the expression of pro-inflammatory genes like iNOS and COX-2. nih.gov |

Advanced Computational Chemistry for Mechanistic Insights

Advanced computational methods are instrumental in predicting the behavior of molecules, guiding drug design, and understanding complex chemical and biological processes. For the isoindolinone class, these techniques have been applied to understand their stability, reactivity, and interactions with biological targets. nih.govnih.gov

Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), offer a deep understanding of a molecule's electronic structure, which dictates its reactivity and stability. Although no specific DFT studies for this compound have been published, research on structurally related isoindoline-1,3-dione derivatives provides valuable analogous data. nih.gov

These studies typically calculate Frontier Molecular Orbital (FMO) energies, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity. nih.gov

For a series of novel 2-(4-(acridin-9-ylamino)phenyl)isoindoline-1,3-dione derivatives, DFT calculations were performed to determine these properties. nih.gov The results indicated that the introduction of different substituent groups significantly influenced the electronic properties of the isoindoline (B1297411) core. nih.gov Such studies help in determining the chemical stability of derivatives through the calculation of chemical hardness (η), which is derived from HOMO-LUMO energies. nih.gov

While specific calculated values for this compound are not available, a hypothetical table of parameters that are typically determined in such quantum mechanical studies is presented below for illustrative purposes.

Table 1: Illustrative Quantum Mechanical Parameters for an Isoindolinone Derivative (Note: The following data is illustrative and not based on actual experimental or computational results for this compound, as such data is not available in the reviewed literature.)

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 3.1 D | Measures the polarity of the molecule |

Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. nih.govnih.gov The isoindolinone core is frequently incorporated as a key pharmacophoric element in the design of new therapeutic agents. nih.gov

For instance, in the rational design of novel carbonic anhydrase inhibitors, the isoindolinone scaffold served as the fundamental core pharmacophore responsible for interaction with the enzyme. nih.gov Similarly, molecular modeling studies on isoindolin-1-one derivatives as inhibitors of phosphoinositol-3-kinase γ (PI3Kγ) have utilized the common substructure to understand binding modalities. nih.gov These studies often lead to the generation of a pharmacophore model that includes features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, along with their specific spatial relationships.

Virtual screening then uses these pharmacophore models to search large databases of chemical compounds to identify other molecules that fit the model and are therefore likely to be active against the target of interest. This approach has been successfully used to identify novel isoindolin-1,3-dione-based inhibitors for targets such as cholinesterases. nih.gov

A pharmacophore model derived from isoindolinone-based inhibitors would typically highlight key interaction points. While a specific model for this compound is not available, a general model for an isoindolinone derivative might include the features shown in the table below.

Table 2: Generalized Pharmacophore Features for an Isoindolinone-Based Ligand (Note: This table represents a generalized model based on studies of various isoindolinone derivatives and is not specific to this compound.)

| Feature | Description | Potential Role in Binding |

|---|---|---|

| Hydrogen Bond Acceptor | The carbonyl oxygen of the lactam ring. | Forms hydrogen bonds with donor groups (e.g., NH, OH) in a receptor's active site. |

| Hydrogen Bond Donor | The hydroxyl group at the 5-position. | Can donate a hydrogen bond to an acceptor group (e.g., C=O, N) in the receptor. |

| Aromatic Ring | The fused benzene (B151609) ring. | Can engage in π-π stacking or hydrophobic interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan. |

Advanced Analytical Methodologies in the Research of 5 Hydroxy 3,3 Dimethylisoindolin 1 One

Spectroscopic Techniques for Comprehensive Structural Elucidation

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 5-Hydroxy-3,3-dimethylisoindolin-1-one, the IR spectrum would be expected to show characteristic absorption bands corresponding to its key structural features. The presence of a hydroxyl (-OH) group would lead to a broad absorption band in the 3400-3200 cm⁻¹ region. The lactam ring, a cyclic amide, would exhibit a sharp, strong absorption for the carbonyl (C=O) group around 1680-1640 cm⁻¹ and an N-H stretching vibration near 3300-3100 cm⁻¹. Aromatic C-H stretching would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be observed just below 3000 cm⁻¹.

Illustrative IR Data for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Description |

| Phenolic O-H | 3400 - 3200 | Broad |

| Lactam N-H | 3300 - 3100 | Sharp, medium |

| Aromatic C-H | 3100 - 3000 | Sharp, weak |

| Aliphatic C-H | 2980 - 2850 | Medium to strong |

| Lactam C=O | 1680 - 1640 | Strong, sharp |

| Aromatic C=C | 1600 - 1450 | Medium to weak |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR: The proton NMR spectrum of this compound would show distinct signals for each type of proton. The two geminal methyl groups at the C3 position are chemically equivalent and would appear as a sharp singlet, integrating to six protons, in the upfield region (around 1.3-1.5 ppm). The aromatic protons on the benzene (B151609) ring would appear in the downfield region (6.5-8.0 ppm), with their splitting patterns (multiplicity) depending on their positions relative to each other and the hydroxyl group. The protons of the N-H and O-H groups would appear as broad singlets that are often exchangeable with D₂O. youtube.com

¹³C NMR: The carbon NMR spectrum would reveal a signal for each unique carbon atom. The carbonyl carbon of the lactam would be found significantly downfield (170-180 ppm). The aromatic carbons would resonate in the 110-160 ppm range, with the carbon attached to the hydroxyl group being more downfield. The quaternary carbon at the C3 position would appear around 50-60 ppm, and the methyl carbons would be the most upfield, typically below 30 ppm. researchgate.net

Illustrative NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 9.50 | s (br) | 1H | -OH |

| 8.50 | s (br) | 1H | -NH |

| 7.20 | d | 1H | Aromatic H |

| 6.80 | dd | 1H | Aromatic H |

| 6.70 | d | 1H | Aromatic H |

| 1.40 | s | 6H | 2 x -CH₃ |

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 175.0 | C=O (Lactam) |

| 158.0 | Ar-C-OH |

| 140.0 | Ar-C |

| 125.0 | Ar-CH |

| 120.0 | Ar-C |

| 115.0 | Ar-CH |

| 112.0 | Ar-CH |

| 55.0 | C(CH₃)₂ |

| 25.0 | -CH₃ |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation patterns, valuable structural information. For this compound (C₁₀H₁₁NO₂), the molecular ion peak (M⁺) would appear at an m/z (mass-to-charge ratio) corresponding to its molecular weight (177.20 g/mol ). Analysis of the fragmentation pattern can help confirm the structure; for instance, loss of a methyl group (CH₃•) would result in a fragment ion at m/z 162. dtic.milarkat-usa.org

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating components of a mixture, making them ideal for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of compounds. researchgate.netnih.gov For this compound, a reversed-phase HPLC method would likely be employed. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net The compound would elute at a characteristic retention time, and the area under its peak would be proportional to its concentration. By analyzing a sample and comparing it to a standard, the purity can be accurately determined. This method is also invaluable for tracking the disappearance of starting materials and the appearance of the product during synthesis. chim.itnih.gov

Illustrative HPLC Purity Analysis

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | 5.8 min |

| Peak Area | 995,000 |

| Purity (%) | >99.5% |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state. nih.govresearchgate.netresearchgate.net This technique requires a single, high-quality crystal of the compound. When a beam of X-rays is passed through the crystal, the atoms diffract the X-rays in a specific pattern. By analyzing this diffraction pattern, researchers can calculate the exact positions of each atom in the crystal lattice. This provides unambiguous proof of the molecular structure and offers valuable insights into bond lengths, bond angles, and intermolecular interactions, such as the hydrogen bonding network formed by the hydroxyl and lactam groups. nih.govacs.org

Illustrative Crystallographic Data

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.54 |

| b (Å) | 12.31 |

| c (Å) | 9.78 |

| β (°) | 105.2 |

| Volume (ų) | 992.1 |

| Z | 4 |

| R-factor | < 0.05 |

High-Resolution Mass Spectrometry and Fourier-Transform Ion Cyclotron Resonance (FT-ICR)

Standard mass spectrometry provides the nominal mass of a molecule. However, High-Resolution Mass Spectrometry (HRMS) can measure the mass with extremely high accuracy (typically to within 5 ppm). mdpi.com This precision allows for the determination of the exact elemental composition of the molecule, distinguishing it from other molecules that may have the same nominal mass. For C₁₀H₁₁NO₂, the theoretical exact mass is 177.07898. An experimental HRMS measurement confirming this value provides definitive proof of the molecular formula. nih.gov

Fourier-Transform Ion Cyclotron Resonance (FT-ICR) MS is a type of HRMS that offers the highest resolving power and mass accuracy currently available. nih.gov This technique is particularly useful for analyzing complex mixtures or for detailed studies of fragmentation pathways, providing an unparalleled level of molecular detail.

Future Directions and Translational Research Potential

Development of Novel Isoindolinone Analogues with Enhanced Potency and Selectivity

The isoindolinone core is a versatile scaffold amenable to chemical modification, offering the potential to synthesize analogues of 5-Hydroxy-3,3-dimethylisoindolin-1-one with improved therapeutic properties. The development of novel isoindolinone derivatives is a promising strategy to enhance both the potency and selectivity of these compounds. nih.gov By introducing various substituents at different positions of the isoindolinone ring, researchers can modulate the compound's interaction with biological targets.

For instance, studies have shown that modifications to the isoindolinone structure can lead to derivatives with significant anticancer and antioxidant properties. researchgate.net The synthesis of a series of novel 2-benzyl-6-substituted-ethoxy-isoindolinone derivatives demonstrated that specific structural alterations can result in compounds with potent cytotoxicity against cancer cell lines. One such derivative, tert-butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy) ethyl) piperazine-1-carboxylate, exhibited significant antitumor activity against HepG2 cancer cells.

Furthermore, the exploration of different synthetic methodologies, such as efficient one-pot reactions, can facilitate the creation of a diverse library of isoindolinone analogues. nih.gov This approach allows for the systematic investigation of structure-activity relationships, guiding the design of compounds with optimized pharmacological profiles. The goal is to identify analogues that exhibit high affinity for their intended molecular targets while minimizing off-target effects, thereby enhancing their therapeutic index.

Exploration of Synergistic Effects with Existing Therapeutic Agents

A key strategy in modern pharmacology is the use of combination therapies to enhance treatment efficacy and overcome drug resistance. Investigating the synergistic effects of this compound and its future analogues with existing therapeutic agents is a critical area of future research. The multifaceted nature of many diseases, particularly cancer, often necessitates a multi-pronged therapeutic approach.

For example, combining isoindolinone derivatives with established chemotherapeutic agents or targeted therapies could lead to enhanced anticancer activity. Research on other small molecules has shown that combination therapies can result in synergistic effects, allowing for the use of lower doses of each drug and potentially reducing toxicity. mdpi.com Studies have demonstrated that certain natural compounds can sensitize cancer cells to conventional chemotherapeutics, suggesting a similar potential for isoindolinone derivatives.

Moreover, the burgeoning field of immunotherapy presents exciting opportunities for combination strategies. nih.gov Investigating whether isoindolinone compounds can modulate the tumor microenvironment to enhance the efficacy of immune checkpoint inhibitors could open up new avenues for cancer treatment. The aim of such combination therapies is to target different signaling pathways or cellular processes simultaneously, leading to a more robust and durable therapeutic response.

Application of Omics Technologies (Genomics, Proteomics, Metabolomics) in Activity Profiling

To fully elucidate the mechanism of action of this compound and its analogues, the application of "omics" technologies is indispensable. These high-throughput approaches provide a global view of the molecular changes induced by a compound, offering valuable insights into its biological activity.

Genomics can be employed to identify genetic markers that predict sensitivity or resistance to isoindolinone treatment. By screening a panel of cell lines with diverse genetic backgrounds, researchers can correlate specific genomic features with the compound's efficacy.

Proteomics offers a powerful tool to identify the direct protein targets of isoindolinone derivatives and to characterize the downstream signaling pathways they modulate. nih.govharvard.edu Techniques such as chemical proteomics can be used to profile the interaction of these compounds with the entire proteome of a cell, providing a comprehensive understanding of their molecular interactions. mdpi.com For example, proteomic analysis of cancer cells treated with a compound can reveal changes in protein expression and post-translational modifications that are critical to its anticancer effects. mdpi.com

Metabolomics can reveal the impact of isoindolinone compounds on cellular metabolism. mdpi.comnih.gov By analyzing the changes in the levels of various metabolites, researchers can gain insights into the metabolic pathways that are perturbed by the compound. biorxiv.orgmdpi.com This information can be crucial for understanding the compound's mechanism of action and for identifying potential biomarkers of its activity.

Interactive Table: Potential Applications of Omics Technologies in Isoindolinone Research

| Omics Technology | Application | Potential Insights |

|---|---|---|

| Genomics | Identifying genetic markers of drug sensitivity/resistance. | Predictive biomarkers for patient stratification. |

| Proteomics | Identifying direct protein targets and downstream signaling pathways. | Elucidation of mechanism of action, identification of novel targets. |

| Metabolomics | Analyzing changes in cellular metabolism upon treatment. | Understanding metabolic reprogramming, identifying biomarkers of response. |

Research into Advanced Delivery Systems for Experimental Compounds

The therapeutic potential of a promising compound can be limited by its physicochemical properties, such as poor solubility or rapid metabolism. Research into advanced drug delivery systems for this compound and its derivatives is therefore a crucial step in their translational development.

Lipid nanoparticles (LNPs) have emerged as a versatile platform for delivering a wide range of therapeutic agents. mdpi.commdpi.comyoutube.com These nanoparticles can encapsulate hydrophobic drugs, protecting them from degradation and improving their pharmacokinetic profile. nih.govnih.gov The composition of LNPs can be tailored to control the release of the encapsulated drug and to target specific tissues or cells.

Polymeric micelles are another promising nanocarrier system for the delivery of poorly water-soluble drugs. scilit.comnih.gov These self-assembling structures consist of a hydrophobic core that can encapsulate the drug and a hydrophilic shell that provides stability in aqueous environments. nih.govmdpi.commdpi.com Polymeric micelles can enhance the solubility and bioavailability of anticancer drugs and can be designed to release their payload in response to specific stimuli, such as changes in pH or temperature.

The development of such advanced formulations could significantly enhance the therapeutic efficacy and reduce the toxicity of isoindolinone-based compounds, facilitating their translation from the laboratory to the clinic.

Ethical Considerations in Early-Stage Drug Discovery Research on Novel Chemical Entities

The journey of a novel chemical entity like this compound from discovery to potential clinical application is governed by stringent ethical principles. Adherence to these principles is paramount to ensure the safety and well-being of research participants and to maintain public trust in the scientific process.

A fundamental ethical requirement is the rigorous ethical review of all research proposals involving novel compounds. who.intnih.gov Independent ethics committees or institutional review boards (IRBs) play a critical role in evaluating the scientific merit and ethical soundness of preclinical and clinical studies. nih.govparabolicdrugs.com These committees ensure that the potential benefits of the research outweigh the risks and that the rights and welfare of human subjects are protected.

Informed consent is a cornerstone of ethical research involving human participants. wakeresearch.comct-toolkit.ac.ukoatext.comnih.govnih.gov Potential participants in clinical trials must be provided with comprehensive information about the study, including its purpose, procedures, potential risks and benefits, and their right to withdraw at any time. wakeresearch.comnih.gov This information must be presented in a clear and understandable manner to enable individuals to make a voluntary and informed decision about their participation. oatext.com

Furthermore, the principles of justice and equity must be upheld in the selection of research participants. lindushealth.com The burdens and benefits of research should be distributed fairly, and vulnerable populations should be protected from exploitation. Transparency in reporting research findings, both positive and negative, is also a crucial ethical obligation. pharmasalmanac.com

Conclusion

Summary of Key Research Findings on 5-Hydroxy-3,3-dimethylisoindolin-1-one

Direct and extensive research specifically focused on this compound is limited in publicly available scientific literature. However, the study of its constituent parts—the 5-hydroxy-isoindolin-1-one core and the gem-dimethyl substitution at the 3-position—provides valuable insights into its potential properties and areas of application. Research on analogous compounds suggests that the hydroxyl group and the isoindolinone core are crucial for various biological activities. For instance, isoindolinone derivatives have been investigated for their potential as inhibitors of enzymes such as histone deacetylases (HDACs) and carbonic anhydrases. nih.govresearchgate.net

In a study on novel isoindolinone derivatives as HDAC inhibitors, several compounds with a similar core structure demonstrated potent antiproliferative activities against various cancer cell lines. nih.gov Specifically, compounds 5a and 5b from that study, which share the isoindolinone skeleton, exhibited IC50 values of 65.6 nM and 65.1 nM against HDAC1, respectively. nih.gov Another study focused on isoindoline-1,3-dione derivatives as potential anticonvulsants, where compound 2a was identified as a promising prototype. synblock.com

The following table summarizes the biological activities of some representative isoindolinone derivatives, highlighting the therapeutic potential of this class of compounds.

Table 1: Biological Activities of Representative Isoindolinone Derivatives

| Compound | Target/Activity | Key Findings | Reference |

| 5b | HDAC1 inhibitor | IC50 of 65.1 nM; potent antiproliferative activity. | nih.gov |

| 13a | HDAC1 inhibitor | IC50 of 57.9 nM. | nih.gov |

| tert-butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy)ethyl)piperazine-1-carboxylate (11) | Antitumor | IC50 of 5.89 µM against HepG2 cancer cells. | rsc.org |

| Compound 2a (isoindoline-1,3-dione derivative) | Anticonvulsant | Increased seizure latency and reduced seizure duration. | synblock.com |

| Isoindolinone derivative 2f | Carbonic Anhydrase Inhibitor | Potent inhibition of hCA I and hCA II isozymes. | researchgate.net |

Overall Significance in Academic and Pre-Clinical Research

The significance of this compound in the academic and pre-clinical research landscape is primarily as a versatile building block for the synthesis of more complex and potentially bioactive molecules. The isoindolinone framework itself is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular structure that is capable of binding to multiple biological targets. organic-chemistry.orgnih.gov

The presence of a hydroxyl group on the aromatic ring offers a reactive site for further chemical modifications, such as etherification or esterification, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies. The gem-dimethyl group at the 3-position can contribute to the molecule's metabolic stability and potency, a strategy sometimes referred to as the "magic methyl" effect in drug discovery. youtube.com

The academic interest in isoindolinone derivatives stems from their diverse biological activities, which include antitumor, anticonvulsant, anti-inflammatory, and antidepressant properties. rsc.orgsynblock.comrsc.org Pre-clinical research has demonstrated that modifications to the isoindolinone core can lead to compounds with high potency and selectivity for various biological targets, such as G-protein coupled receptors and enzymes. rsc.org

Future Outlook for the Isoindolinone Class of Compounds in Medicinal Chemistry

The future for the isoindolinone class of compounds in medicinal chemistry appears promising, with ongoing research continuing to uncover new therapeutic applications. The versatility of the isoindolinone scaffold allows for the design and synthesis of novel derivatives with tailored pharmacological profiles. researchgate.net

Future research is likely to focus on several key areas:

Expansion of Therapeutic Targets: While isoindolinones have shown promise in oncology and neurology, their potential in other therapeutic areas, such as infectious diseases and metabolic disorders, remains an active area of investigation. organic-chemistry.orgufl.edu

Development of Selective Inhibitors: The ability to fine-tune the structure of isoindolinone derivatives will be crucial in developing inhibitors with high selectivity for specific enzyme isoforms or receptor subtypes, thereby reducing off-target effects. nih.gov

Multifunctional Bioactive Agents: There is a growing interest in developing single chemical entities that can modulate multiple biological targets. The isoindolinone scaffold, with its potential for diverse functionalization, is well-suited for the design of such multi-target ligands. researchgate.net

Application in Chemical Biology: Isoindolinone-based probes and tool compounds will continue to be valuable for elucidating complex biological pathways and identifying new drug targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Hydroxy-3,3-dimethylisoindolin-1-one, and how can reaction conditions be optimized for yield?

- Methodological Answer : A one-pot palladium-catalyzed synthesis at room temperature is a viable approach for structurally related 3-hydroxyisoindolin-1-ones. For example, phenylglyoxylic acid derivatives can react with substituted amines under palladium catalysis to form the isoindolinone core. Key parameters include solvent choice (e.g., ethanol), stoichiometry of reagents, and reaction time (48–72 hours). Yield optimization may involve adjusting temperature and catalyst loading .

- Characterization : Post-synthesis, confirm structure via -NMR, -NMR, and HRMS. For example, -NMR is critical if phosphinoyl groups are present in analogs .

Q. How can researchers verify the purity and structural integrity of this compound derivatives?

- Analytical Workflow :

- Chromatography : Use HPLC with UV detection (e.g., 98.34% purity threshold) .

- Spectroscopy : -NMR for proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm), -NMR for carbonyl (C=O) signals near 170–175 ppm, and HRMS for molecular ion validation .

- X-ray Crystallography : For absolute configuration confirmation, as demonstrated for ethanol solvates of similar isoindolinones .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data for isoindolinone derivatives, such as varying inhibitory effects across assays?

- Case Study : Inconsistent acetylcholinesterase inhibition results may arise from assay conditions (e.g., pH, substrate concentration). For analogs like 2-(4-acetylphenyl)isoindoline-1,3-dione derivatives, validate activity via dose-response curves (IC) and compare with positive controls (e.g., donepezil). Reproducibility requires strict adherence to protocols from studies like those in Journal of Pharmaceutical Research International .

- Statistical Analysis : Use ANOVA to assess variability between biological replicates and exclude outliers with Grubbs’ test .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced pharmacological profiles?

- Key Modifications :

- Substituent Effects : Introducing electron-withdrawing groups (e.g., Cl) at position 5 increases metabolic stability, as seen in 5-chloro-3-hydroxyisoindolin-1-one derivatives .

- Side Chain Optimization : N-alkylation (e.g., methyl, benzyl) improves lipophilicity and blood-brain barrier penetration, as demonstrated in analogs with 94% yield .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

- Process Chemistry Considerations :

- Catalyst Recovery : Palladium catalysts (e.g., Pd(OAc)) require efficient recycling to reduce costs.

- Purification : Column chromatography scalability can be replaced with recrystallization using ethanol/water mixtures, as shown for high-yield (90–94%) analogs .

- Safety : Address exothermic reactions during scale-up via controlled temperature and inert atmospheres .

Data Interpretation & Validation

Q. How should researchers interpret conflicting spectroscopic data (e.g., NMR shifts) for isoindolinone derivatives?

- Troubleshooting :

- Solvent Artifacts : Ensure deuterated solvents (e.g., DMSO-d) do not interfere with hydroxy group signals (~δ 5.5 ppm).

- Tautomerism : Keto-enol tautomerism in 3-hydroxyisoindolin-1-ones may cause splitting in -NMR; use -NMR to confirm dominant tautomer .

- Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-calculated chemical shifts) .

Biological Evaluation

Q. What methodologies assess the synergistic effects of this compound with antibiotics against resistant pathogens?

- Protocol :

- Checkerboard Assay : Determine fractional inhibitory concentration (FIC) indices for combinations with norfloxacin or gentamicin. Synergy is defined as FIC ≤ 0.5 .

- Time-Kill Curves : Monitor bacterial viability over 24 hours to confirm bactericidal vs. bacteriostatic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.